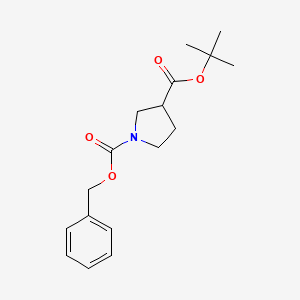

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate

Description

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is a heterocyclic organic compound featuring a pyrrolidine ring with two protective groups: a tert-butyl ester at the 3-position and a carbobenzyloxy (Cbz) group at the 1-position. The tert-butyl ester serves as a robust protecting group for carboxylic acids, stable under basic and nucleophilic conditions but cleavable via strong acids like trifluoroacetic acid (TFA). The Cbz group, a widely used amine-protecting group in peptide synthesis, is typically removed via hydrogenolysis or acidic conditions (e.g., HBr in acetic acid) . This compound is pivotal in medicinal chemistry and drug development, where selective protection and deprotection strategies are critical for synthesizing complex molecules.

Properties

IUPAC Name |

1-O-benzyl 3-O-tert-butyl pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-15(19)14-9-10-18(11-14)16(20)21-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJWUFNTUBAWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amine Protection and Ester Formation

A common initial step involves protecting the amino group of pyrrolidine and introducing the tert-butyl ester:

- Starting Material: Pyrrolidine derivatives such as 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester.

- Protection of Amino Group: The amino group is protected using carbobenzyloxy (Cbz) via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium carbonate or triethylamine, typically in an inert solvent such as dichloromethane (DCM).

- Ester Formation: The carboxylate is introduced as a tert-butyl ester, often via esterification of the corresponding acid with tert-butyl alcohol under acidic catalysis or through direct esterification of carboxylic acids with tert-butyl alcohol using reagents like dicyclohexylcarbodiimide (DCC).

Functionalization at the 3-Position

The key step involves introducing the carboxylate at the 3-position of pyrrolidine:

- Method: Alkylation or acylation strategies, such as enolate chemistry, are employed to functionalize the pyrrolidine ring selectively.

- Reaction Conditions: These typically involve base-mediated deprotonation (e.g., with sodium hydride or potassium tert-butoxide) followed by reaction with suitable electrophiles (e.g., acyl chlorides or anhydrides).

Final Assembly via Coupling or Cyclization

- The protected amino and ester functionalities are coupled, often through peptide coupling reagents (e.g., HATU, DCC), to assemble the final compound.

- Purification steps include recrystallization or chromatography to achieve high purity.

Summary Table of Preparation Methods

| Step | Reagents | Solvent | Conditions | Notes |

|---|---|---|---|---|

| Amino protection | Cbz-Cl, Na2CO3 | DCM | 0-25°C | Selective protection |

| Esterification | Tert-butyl alcohol, DCC | DCM or Dioxane | Room temperature | Acid catalysis optional |

| Functionalization | NaH, electrophile | THF or DMF | 0-25°C | Regioselective at 3-position |

| Coupling | HATU or DCC | DMF | Room temperature | Final assembly |

Industrial Production Considerations

Large-scale synthesis emphasizes process efficiency, safety, and cost:

- Reactor Design: Continuous flow reactors are increasingly used for bromination or protection steps to enhance control.

- Purification: Recrystallization and chromatography are scaled up with industrial chromatography or crystallization techniques.

- Environmental Control: Use of greener solvents and recycling of reagents minimizes waste.

Chemical Reactions Analysis

Protection and Deprotection

- The Cbz group is introduced via carbamate formation, providing stability under various reaction conditions.

- Deprotection typically involves catalytic hydrogenation, which must be carefully controlled to avoid over-reduction.

Functional Group Transformations

- Bromination or chlorination at the 3-position can be achieved via radical or electrophilic substitution, often using N-bromosuccinimide (NBS) under radical conditions.

- Ester hydrolysis or transesterification can be performed under acidic or basic conditions to modify ester functionalities.

Key Reagents and Conditions

| Reaction Type | Reagents | Conditions | Notes |

|---|---|---|---|

| Protection | Cbz-Cl, base | Room temp | Selectivity for amines |

| Bromination | NBS, AIBN | Room temp, inert atmosphere | Radical initiation |

| Esterification | Tert-butyl alcohol, DCC | DCM, reflux | High yield, mild conditions |

Research Findings and Data Tables

Reaction Yields and Conditions

| Reaction Step | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Cbz protection | Cbz-Cl, Na2CO3 | 95 | DCM, 0°C to RT | |

| Bromination | NBS, AIBN | 85-90 | Room temp, inert | |

| Esterification | Tert-butyl alcohol, DCC | 92 | Reflux |

Reaction Mechanisms

- Protection: Nucleophilic attack of amine on Cbz-Cl forms carbamate.

- Bromination: Radical abstraction of hydrogen followed by addition of bromine.

- Esterification: Nucleophilic attack of tert-butyl alcohol on activated carboxylic acid.

Summary and Key Takeaways

- The synthesis of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is modular, involving protection, functionalization, and coupling steps.

- Reagents such as Cbz-Cl, NBS, DCC, and tert-butyl alcohol are central to the process.

- Reaction conditions are optimized to maximize yield and stereochemical integrity, especially when chiral centers are involved.

- Industrial methods focus on scalability, safety, and environmental sustainability, often employing continuous flow technologies.

Chemical Reactions Analysis

Boc Group Removal

The Boc group is selectively cleaved under acidic conditions, leaving the Cbz group intact. Common methods include:

| Reagents/Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| Trifluoroacetic acid (TFA) in DCM | 1-Cbz-pyrrolidine-3-carboxylic acid | 90–95% | Acid-catalyzed carbamate hydrolysis |

| HCl (4M in dioxane) | 1-Cbz-pyrrolidine-3-carboxylate HCl salt | 85% | Protonation and elimination |

Example : Treatment with TFA in dichloromethane (DCM) at 0°C for 1–2 hours removes the Boc group quantitatively .

Cbz Group Removal

The Cbz group is cleaved via catalytic hydrogenation:

| Reagents/Conditions | Products | Yield | Mechanism |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C in ethanol | Pyrrolidine-3-carboxylic acid | 85–90% | Reductive cleavage of benzyloxycarbonyl |

Note : Hydrogenolysis is compatible with the tert-butyl ester, which remains unaffected under these conditions .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to yield the carboxylic acid:

| Reagents/Conditions | Products | Yield | Selectivity |

|---|---|---|---|

| NaOH (2M), THF/H₂O (1:1), reflux | 1-Cbz-pyrrolidine-3-carboxylic acid | 80% | Base-mediated saponification |

| HCl (6M), dioxane, 80°C | 1-Cbz-pyrrolidine-3-carboxylic acid | 75% | Acidic ester cleavage |

Key Finding : Basic hydrolysis is preferred to avoid side reactions with the Boc group .

Amide Formation

The carboxylic acid can be coupled to amines using standard reagents:

| Reagents/Conditions | Products | Yield | Notes |

|---|---|---|---|

| EDC/HOBt, DIPEA, DMF | 1-Cbz-pyrrolidine-3-carboxamide | 70–75% | Activates carboxylate for coupling |

| DCC, HOBt, CH₂Cl₂ | 1-Cbz-pyrrolidine-3-carboxamide | 65% | Requires inert atmosphere |

Application : Used to generate peptidomimetics or enzyme inhibitors .

Orthogonal Deprotection Strategies

Sequential deprotection enables selective functionalization:

| Step | Reagents/Conditions | Intermediate | Outcome |

|---|---|---|---|

| 1 | TFA/DCM, 0°C, 1h | 1-Cbz-pyrrolidine-3-carboxylic acid | Boc removed, Cbz retained |

| 2 | H₂, Pd/C, ethanol, 25°C, 12h | Pyrrolidine-3-carboxylic acid | Cbz removed |

Advantage : Enables modular synthesis of pyrrolidine-based scaffolds .

Stability and Competing Reactions

Scientific Research Applications

Organic Synthesis

Tert-butyl esters, including tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate, play a significant role in organic synthesis. They are utilized as protecting groups in the synthesis of amino acids and peptides due to their stability under various reaction conditions. The introduction of the tert-butoxycarbonyl (Boc) group allows for selective deprotection, facilitating further functionalization of the target molecules .

Sustainable Chemistry

Recent studies have highlighted the use of flow microreactor systems for the sustainable synthesis of tertiary butyl esters. This method enhances efficiency and reduces waste compared to traditional batch processes, making it a valuable approach in synthetic organic chemistry .

Medicinal Chemistry

This compound has been investigated for its potential as an inhibitor of viral enzymes, particularly neuraminidase in influenza viruses. Inhibition assays have demonstrated that derivatives of this compound can effectively reduce viral cytopathogenic effects, indicating its potential as a lead compound for antiviral drug development .

Enzyme Inhibition Studies

The compound has been tested in various enzyme inhibition assays, establishing its efficacy against specific viral strains. For instance, compounds derived from this compound showed promising results in reducing the activity of neuraminidase, which is crucial for viral replication .

Case Study 1: Influenza Virus Neuraminidase Inhibition

In a study focused on developing novel inhibitors for influenza virus neuraminidase, researchers synthesized a series of compounds based on this compound. The compounds were subjected to kinetic mechanism studies and high-performance liquid chromatography (HPLC) assays to assess their inhibitory effects. Results indicated that certain derivatives exhibited significant inhibition, with calculated IC50 values demonstrating their potency .

Case Study 2: Synthesis of Amino Acid Derivatives

Another study utilized this compound as a key intermediate in the synthesis of amino acid derivatives. The research highlighted the advantages of using this compound as a protective group during multi-step syntheses, allowing for selective functionalization and yielding high purity products suitable for biological testing .

Mechanism of Action

The mechanism of action of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The Cbz group protects amines from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate are best contextualized by comparing it to analogous pyrrolidine derivatives. Below is a detailed analysis of key analogs:

tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS 59379-02-1)

- Structural Differences : Replaces the Cbz group with a formyl (-CHO) substituent at the 3-position.

- Reactivity: The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) and condensations, making it versatile in synthesizing imines or secondary alcohols.

- Applications : Used as an intermediate in heterocyclic chemistry, particularly for introducing aldehyde-reactive functionalities .

- Safety : Likely requires precautions against aldehyde-related hazards (e.g., irritation, flammability) similar to other aldehydes.

tert-Butyl pyrrolidine-1-carboxylate (CAS 1588507-46-3)

- Structural Differences : Lacks substituents at the 3-position, resulting in a simpler pyrrolidine backbone.

- Reactivity : Reduced steric hindrance enhances reactivity in alkylation or acylation reactions. The absence of a Cbz group simplifies deprotection steps.

- Applications : A common intermediate in pharmaceutical synthesis for constructing pyrrolidine-based scaffolds .

- Solubility : Higher solubility in polar solvents compared to Cbz derivatives due to reduced hydrophobicity.

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5)

- Structural Differences : Features a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position.

- Reactivity: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents.

- Applications : Used in chiral synthesis, particularly for generating stereocenters in drug candidates like protease inhibitors .

- Stability : Susceptible to oxidation at the hydroxyl group, necessitating inert storage conditions.

(S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS 1236007-42-3)

- Structural Differences : Substitutes a thiol (-SH) group at the 3-position.

- Reactivity : The thiol group participates in disulfide bond formation and metal coordination, making it valuable in metalloenzyme mimetics.

- Safety : Requires stringent handling due to thiol toxicity and odor .

Comparative Data Table

| Compound Name | CAS Number | Substituents | Molecular Weight | Key Applications | Stability Concerns |

|---|---|---|---|---|---|

| This compound | N/A | Cbz (1), tert-butyl (3) | ~307.35* | Peptide synthesis, drug intermediates | Acid/H₂-labile |

| tert-Butyl 3-formylpyrrolidine-1-carboxylate | 59379-02-1 | Formyl (3) | ~213.27 | Aldehyde-mediated condensations | Air-sensitive (aldehyde oxidation) |

| tert-Butyl pyrrolidine-1-carboxylate | 1588507-46-3 | None (simple pyrrolidine) | ~157.22 | Scaffold for alkylation/acylation | Stable under basic conditions |

| tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate | 412278-02-5 | Hydroxy, methyl (3) | 201.26 | Chiral drug synthesis | Oxidation-prone hydroxyl group |

| (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate | 1236007-42-3 | Thiol (3) | ~191.30* | Metalloenzyme mimetics | Thiol toxicity/odor |

*Estimated based on structural analogs.

Key Research Findings

- Reactivity Trends : The Cbz group in this compound offers orthogonal protection compared to tert-butyl esters, enabling sequential deprotection strategies .

- Solubility : Bulky substituents like Cbz reduce aqueous solubility, whereas hydroxyl or thiol groups enhance polarity .

- Safety : Formyl and thiol derivatives require specialized handling compared to inert tert-butyl/Cbz-protected analogs .

Biological Activity

tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester and a benzyloxycarbonyl (Cbz) protecting group, which enhance its stability and solubility. The structural complexity of this compound allows it to interact with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It acts as a prodrug, which is converted into active forms that can modulate biological pathways. The presence of the pyrrolidine ring is significant as it is known to facilitate interactions with enzyme binding sites, potentially leading to inhibition or modulation of enzymatic activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Effects : Pyrrolidine derivatives have been studied for their antimicrobial properties. Related compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Anti-inflammatory Properties : Some studies suggest that pyrrolidine derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which is crucial for developing therapeutics targeting conditions such as cancer and infectious diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives demonstrated that compounds with similar structures to this compound exhibited significant inhibitory zones against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as leads for developing new antimicrobial agents .

Case Study: Enzyme Inhibition

Research focused on the enzyme inhibitory potential of pyrrolidine derivatives revealed that certain modifications to the structure enhanced binding affinity to target enzymes. For example, modifications similar to those found in this compound resulted in increased inhibition rates against specific enzymes involved in cancer metabolism.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate?

The compound is typically synthesized via a multi-step strategy involving:

- Protection of the pyrrolidine amine : The Cbz (benzyloxycarbonyl) group is introduced using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Esterification : The carboxylate group is installed via coupling reactions, often employing tert-butyl esters for stability. DMAP (4-dimethylaminopyridine) is commonly used as a catalyst for such esterifications .

- Purification : Silica gel column chromatography is recommended for isolating the final product, with eluents like hexane/ethyl acetate mixtures .

Q. How can purification challenges be addressed for tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate?

- Column Chromatography : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to resolve polar byproducts.

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) for high-purity crystals.

- Analytical Monitoring : Employ TLC or HPLC to verify purity (>95%) before proceeding to downstream applications .

Q. What protective group strategies are critical for this compound’s stability during synthesis?

- The Cbz group protects the pyrrolidine nitrogen from unwanted reactions (e.g., nucleophilic substitutions). It is stable under acidic and basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) or TFA (trifluoroacetic acid) treatment for downstream functionalization .

Advanced Research Questions

Q. How can the stereochemistry and conformational dynamics of tert-Butyl 1-Cbz-pyrrolidine-3-carboxylate be characterized?

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at low temperatures (e.g., 100 K) enhances resolution for detecting axial/equatorial tert-butyl conformers .

- Dynamic NMR : Low-temperature ¹H/¹³C NMR (e.g., −90°C in CD₂Cl₂) reveals restricted rotation of the Cbz group and tert-butyl substituents, resolving energy barriers for conformational interconversion .

- DFT Calculations : Include explicit solvent molecules (e.g., dichloromethane) in simulations to accurately model the equatorial preference of tert-butyl groups observed experimentally .

Q. What experimental design principles optimize the synthesis yield of this compound?

- Design of Experiments (DoE) : Vary factors like temperature (0–25°C), catalyst loading (DMAP: 0.1–1.0 eq), and reaction time (2–24 hrs). Use response surface methodology (RSM) to identify optimal conditions .

- Statistical Analysis : Apply ANOVA to distinguish significant factors. For example, excess triethylamine (>2.0 eq) may reduce yields due to side reactions, necessitating precise stoichiometry .

Q. How can contradictory data on reaction yields or product stability be resolved?

- Controlled Reproducibility Studies : Replicate reactions under inert atmospheres (argon/glovebox) to exclude moisture/oxygen interference, which can hydrolyze the Cbz group .

- Impurity Profiling : Use LC-MS or GC-MS to identify byproducts (e.g., deprotected pyrrolidine or tert-butyl alcohol). Adjust purification protocols accordingly .

- Solvent Effects : Test polar aprotic solvents (e.g., DMF vs. dichloromethane) to mitigate solubility issues that may skew yield reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.